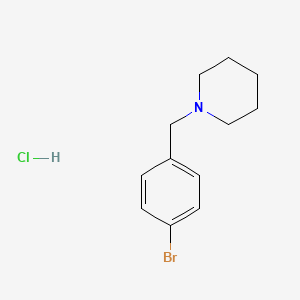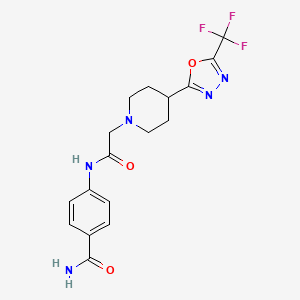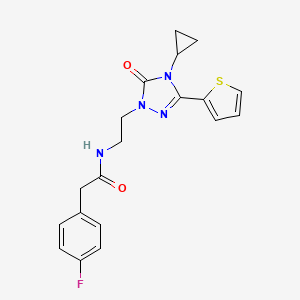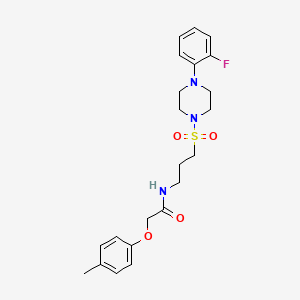![molecular formula C22H20N4O4S B2496945 N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941897-65-0](/img/structure/B2496945.png)
N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of organic molecules that often exhibit a broad range of biological activities and are of significant interest in medicinal chemistry. The synthesis and analysis of such compounds are crucial for understanding their chemical behavior, reactivity, and potential applications in various fields.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediates and the use of various reaction conditions to achieve the desired product. For example, compounds with acetamide groups and specific heterocyclic structures have been synthesized through methods involving condensation reactions, cyclization, and functional group transformations (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Crystallography is a common method for analyzing the molecular structure of organic compounds. It provides detailed information on the arrangement of atoms within a molecule and its geometric parameters. Studies have described the crystal structures of molecules containing acetamide or similar functional groups, offering insights into their molecular geometry and intermolecular interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
The reactivity of organic compounds is influenced by their functional groups, electronic structure, and molecular geometry. Studies focusing on the chemical reactions of compounds with specific functional groups, such as acetamides, can reveal how these molecules participate in chemical processes, including their potential as intermediates in the synthesis of more complex molecules.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystalline structure, are critical for their characterization and application. These properties are determined through various analytical techniques, including spectroscopy, chromatography, and thermal analysis.
Chemical Properties Analysis
The chemical properties of a compound, including its acidity/basicity (pKa), stability, and reactivity towards different reagents, are essential for understanding its behavior in chemical reactions and biological systems. For instance, the determination of pKa values can provide insights into the compound's protonation state under different pH conditions, which is crucial for its biological activity and solubility (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Therapeutic Agents
Chemical compounds with complex structures, such as the one mentioned, often serve as potent inhibitors or activators in biochemical pathways. For example, compounds with pyridazinone structures have been highlighted for their selective inhibition capabilities in cyclooxygenase enzymes, showcasing potential for anti-inflammatory and analgesic applications (Asif, 2016). Similarly, the exploration of AMPA receptor agonists suggests the importance of specific chemical structures in developing novel antidepressants with rapid onset times, highlighting the therapeutic potential in mental health treatment (Yang et al., 2012).
Neuroprotective and Neuromodulatory Effects
Research into metabotropic glutamate receptor subtype 5 antagonists, including specific chemical analogs, indicates possible utility in neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006). This underscores the potential for complex chemical compounds to influence neural pathways and offer therapeutic benefits across a range of neurological conditions.
Hepatoprotective and Nephroprotective Activities
The hepatoprotective and nephroprotective activities of compounds like chrysin, which share functional groups with the compound , demonstrate the capacity of specific chemical structures to mitigate the toxic effects of various drugs and toxic agents on the liver and kidneys (Pingili et al., 2019).
Anticancer Potential
Thiophene analogs, similar in structural complexity to the compound of interest, have been synthesized and evaluated for potential carcinogenicity, providing a foundation for developing anticancer therapeutics by exploring the biological activity of novel chemical structures (Ashby et al., 1978).
Pharmacokinetics and Drug Metabolism
Understanding the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for evaluating drug-drug interactions and optimizing therapeutic efficacy, as many drugs undergo metabolism by these enzymes (Khojasteh et al., 2011). This research area is directly applicable to complex compounds, which may act as substrates, inhibitors, or inducers of metabolic enzymes.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-8-10-15(29-2)11-9-14)25-26(22(20)28)12-18(27)24-16-6-4-5-7-17(16)30-3/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXMGHYUHNMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B2496863.png)



![5-{[(4-methylphenyl)sulfonyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496869.png)
![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)

